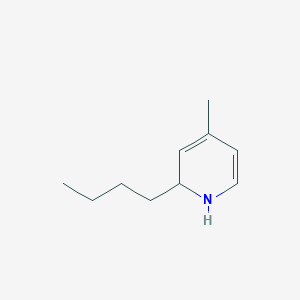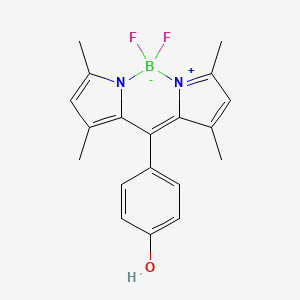
4,4-Difluoro-8(4'-hydroxyphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Its unique photophysical properties make it an excellent choice for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BODIPY dyes typically involves the condensation of 4,4-difluorobenzaldehyde with 4'-aminophenol in the presence of a base, followed by cyclization and subsequent reactions to introduce the boron atom. The reaction conditions include heating the mixture under reflux and using solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of BODIPY dyes involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: BODIPY dyes can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups, such as halides or alkyl groups.
Scientific Research Applications
BODIPY dyes are extensively used in scientific research due to their excellent fluorescence properties. They are employed in:
Chemical Sensing: Used as fluorescent probes for detecting metal ions and other analytes.
Biological Imaging: Utilized in fluorescence microscopy to label and visualize biological molecules and cells.
Medicine: Applied in diagnostic imaging and as therapeutic agents in photodynamic therapy.
Industry: Used in the development of sensors and optical materials.
Mechanism of Action
The fluorescence of BODIPY dyes is attributed to their ability to absorb light and emit it at a longer wavelength. The mechanism involves the excitation of electrons to a higher energy state, followed by their return to the ground state with the emission of light. The molecular targets and pathways involved include interactions with specific biomolecules and cellular components.
Comparison with Similar Compounds
Fluorescein
Rhodamine
Porphyrins
Phenolphthalein
Properties
Molecular Formula |
C19H19BF2N2O |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenol |
InChI |
InChI=1S/C19H19BF2N2O/c1-11-9-13(3)23-18(11)17(15-5-7-16(25)8-6-15)19-12(2)10-14(4)24(19)20(23,21)22/h5-10,25H,1-4H3 |
InChI Key |
GWBVEDILOKMRQV-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)O)C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
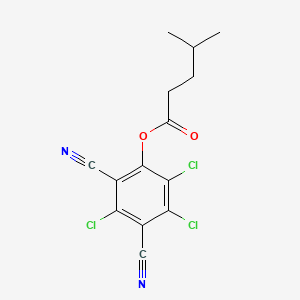
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
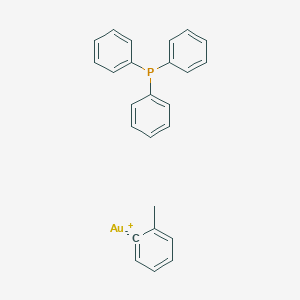
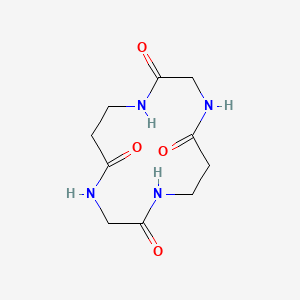

![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
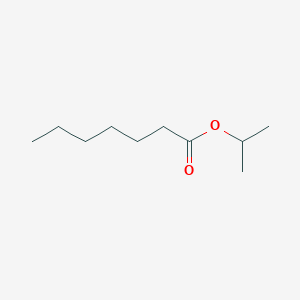
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
